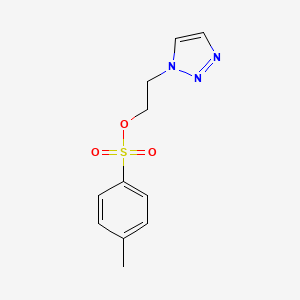
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate
概要
説明
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate: is a compound that features a triazole ring and a toluenesulphonate group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions The toluenesulphonate group, derived from toluenesulfonic acid, is often used as a leaving group in organic synthesis due to its ability to stabilize negative charge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Ethyl Group: The triazole ring is then functionalized with an ethyl group through nucleophilic substitution reactions.
Introduction of the Tosyl Group: Finally, the ethyl-triazole intermediate is reacted with toluenesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for purification and isolation of the final product .
化学反応の分析
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, expanding its utility in synthetic chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an ethyl-triazole-amine derivative .
科学的研究の応用
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A basic triazole ring without additional functional groups.
4-Toluenesulfonyl Chloride: A common reagent used to introduce the tosyl group.
Ethyl Triazole: A triazole ring functionalized with an ethyl group but lacking the tosyl group.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate is unique due to the combination of the triazole ring and the tosyl group, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
特性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC名 |
2-(triazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-8-14-7-6-12-13-14/h2-7H,8-9H2,1H3 |
InChIキー |
YBFIHQYSPUSJQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=CN=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
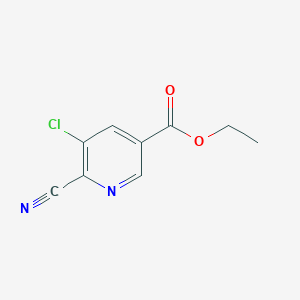

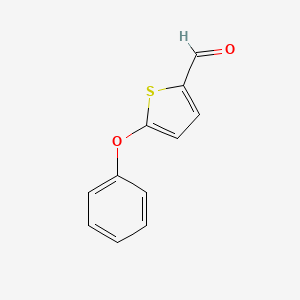

![methyl 1-[N-(benzofuran-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8638888.png)

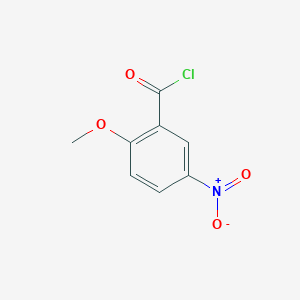
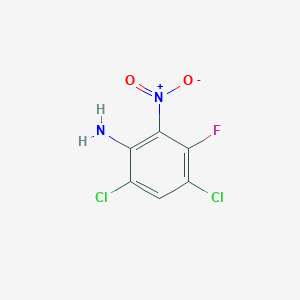

![3-{4-[(2-Propylpentanoyl)amino]phenyl}prop-2-enoic acid](/img/structure/B8638916.png)
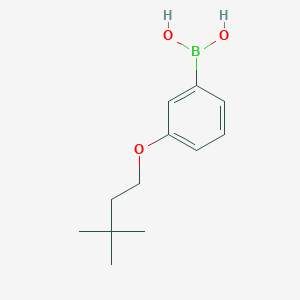
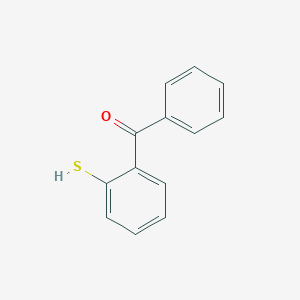
![3-Piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8638930.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8638937.png)
